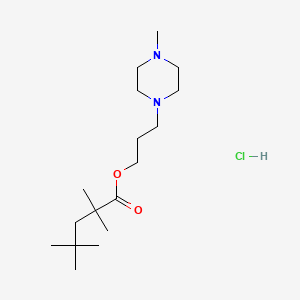
Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a complex organic compound. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is notable for its unique structure, which includes a piperazine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of valeric acid derivatives, followed by the introduction of the piperazine ring. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate esterification and substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These methods utilize valeric acid and piperazine derivatives under controlled conditions to ensure high yield and purity. The dihydrochloride form is typically obtained by treating the ester with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperazine ring allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A simpler derivative with similar carboxylic acid functionality.
2,2,4,4-Tetramethylvaleric acid: Shares the tetramethyl substitution but lacks the piperazine ring.
Piperazine derivatives: Compounds with similar piperazine rings but different ester groups.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to its combination of a valeric acid derivative with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
33421-72-6 |
|---|---|
Molecular Formula |
C17H35ClN2O2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-16(2,3)14-17(4,5)15(20)21-13-7-8-19-11-9-18(6)10-12-19;/h7-14H2,1-6H3;1H |
InChI Key |
DRKDZPPHKMCZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















